![molecular formula C10H14N2O B13303104 3-[(Ethylamino)methyl]benzamide](/img/structure/B13303104.png)
3-[(Ethylamino)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Ethylamino)methyl]benzamide is an organic compound with the molecular formula C10H14N2O It is a benzamide derivative, characterized by the presence of an ethylamino group attached to the benzene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylamino)methyl]benzamide typically involves the reaction of 3-formylbenzamide with ethylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-[(Ethylamino)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Ethylamino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, lacking the ethylamino group.
N-ethylbenzamide: Similar structure but with the ethyl group directly attached to the nitrogen.
3-(Aminomethyl)benzamide: Similar structure but with an amino group instead of an ethylamino group.
Uniqueness
3-[(Ethylamino)methyl]benzamide is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to molecular targets, improve its solubility, and alter its pharmacokinetic profile compared to similar compounds .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(ethylaminomethyl)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-2-12-7-8-4-3-5-9(6-8)10(11)13/h3-6,12H,2,7H2,1H3,(H2,11,13) |
InChI Key |
WTMZWRCUIZHAHO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


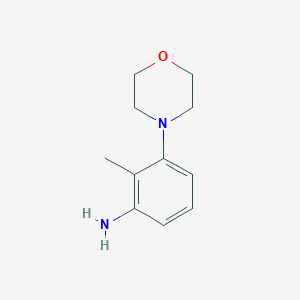
![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13303034.png)
![Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate](/img/structure/B13303042.png)

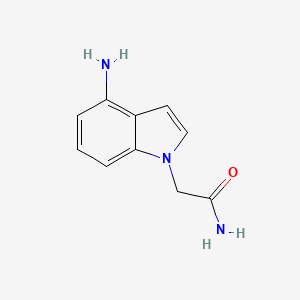
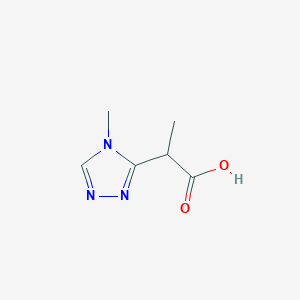
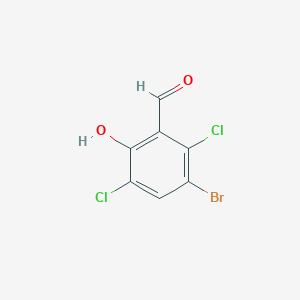
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid](/img/structure/B13303072.png)
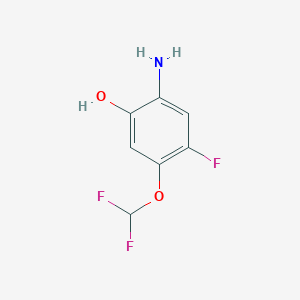
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303093.png)
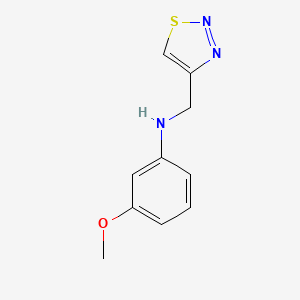
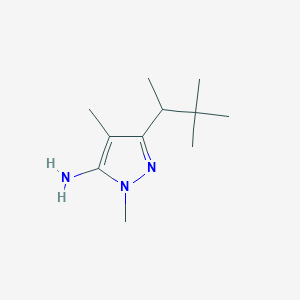
![8-Phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13303117.png)
![Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B13303124.png)
